Methyl 4-methyl-5-(trifluoromethyl)isoxazole-3-carboxylate
CAS No.: 1260826-96-7
Cat. No.: VC16700309
Molecular Formula: C7H6F3NO3
Molecular Weight: 209.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1260826-96-7 |
|---|---|
| Molecular Formula | C7H6F3NO3 |
| Molecular Weight | 209.12 g/mol |
| IUPAC Name | methyl 4-methyl-5-(trifluoromethyl)-1,2-oxazole-3-carboxylate |
| Standard InChI | InChI=1S/C7H6F3NO3/c1-3-4(6(12)13-2)11-14-5(3)7(8,9)10/h1-2H3 |
| Standard InChI Key | DGADPYQOOIVCOW-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(ON=C1C(=O)OC)C(F)(F)F |
Introduction
Chemical Identity and Structural Characteristics
Molecular Formula and Weight
The molecular formula of methyl 4-methyl-5-(trifluoromethyl)isoxazole-3-carboxylate is CHFNO, with a molecular weight of 236.15 g/mol. The isoxazole core (CHNO) is substituted at positions 3, 4, and 5 with a methyl ester (–COOCH), methyl (–CH), and trifluoromethyl (–CF) group, respectively .
Structural Features and Stereoelectronic Effects
The trifluoromethyl group enhances electron-withdrawing properties, increasing the compound’s metabolic stability and lipophilicity. The methyl ester at position 3 allows for further functionalization via hydrolysis or transesterification, while the methyl group at position 4 contributes to steric hindrance, influencing reactivity .
Table 1: Comparative Analysis of Isoxazole Derivatives
Synthesis and Industrial Production
Cycloaddition-Based Synthesis
The isoxazole ring is typically constructed via (3+2) cycloaddition between nitrile oxides and alkynes. For methyl 4-methyl-5-(trifluoromethyl)isoxazole-3-carboxylate, a modified approach involves:
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Nitrile Oxide Preparation: Reaction of hydroxylamine sulfate with a trifluoromethylated ketone precursor under acidic conditions .
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Cycloaddition: Copper(I)-catalyzed reaction with methyl propiolate, yielding the isoxazole core .
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Esterification: Direct methylation of the carboxylic acid intermediate using dimethyl carbonate (DMC) under mild conditions .
Industrial Optimization
Continuous flow reactors are employed to enhance yield (up to 85%) and reduce byproducts like ethyl impurities (<0.001%) . Green chemistry principles, such as solvent-free cycloadditions, minimize environmental impact.
Chemical Reactivity and Functionalization
Hydrolysis and Decarboxylation
The methyl ester undergoes hydrolysis in aqueous NaOH to form the corresponding carboxylic acid, which decarboxylates at elevated temperatures (110°C) to yield 4-methyl-5-(trifluoromethyl)isoxazole .
Electrophilic Substitution
The electron-deficient isoxazole ring directs electrophilic substitution to position 4. For example, nitration with HNO/HSO introduces a nitro group at position 4, enabling further derivatization .
Biological and Industrial Applications
Material Science Applications
The compound’s stability and electronic properties make it suitable for:
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Liquid Crystal Displays (LCDs): As a fluorinated dopant to optimize dielectric anisotropy.
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Polymer Additives: Enhancing UV resistance in polycarbonates.
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